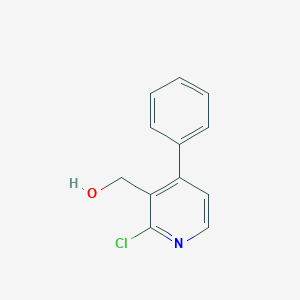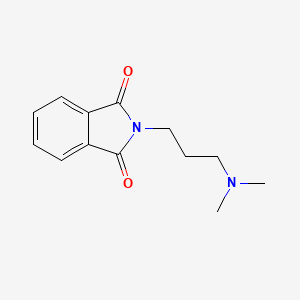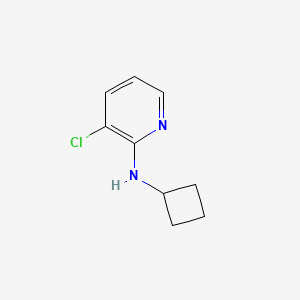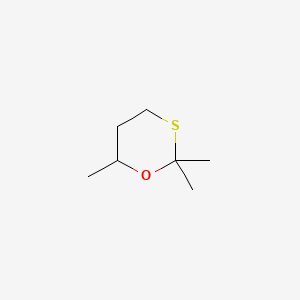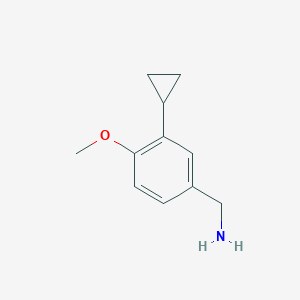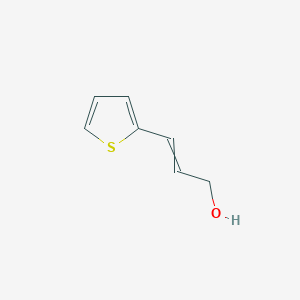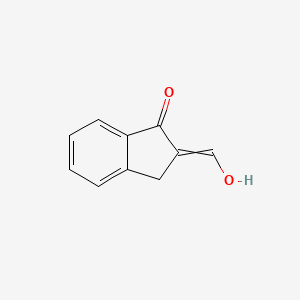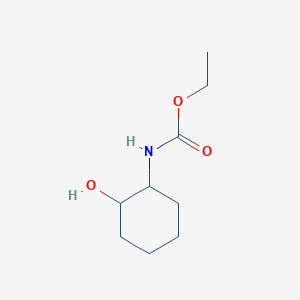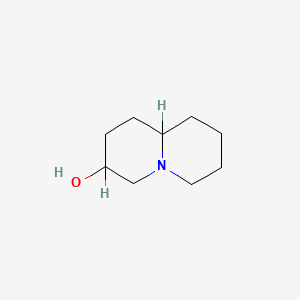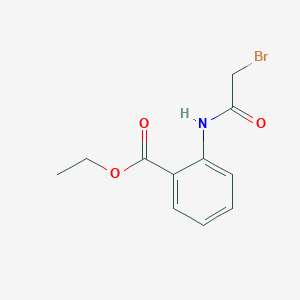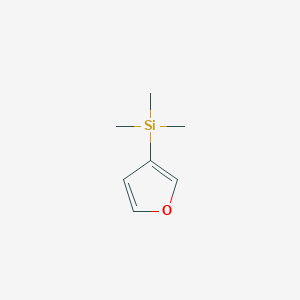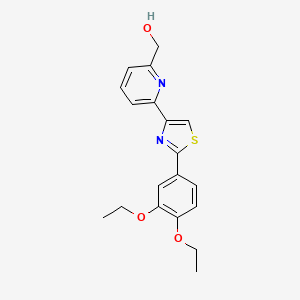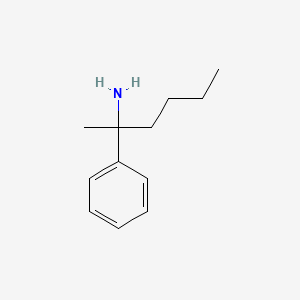
2-Phenylhexan-2-amine
Descripción general
Descripción
Alpha-Butyl-alpha-methylbenzylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a methyl group attached to the alpha position of a benzylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 2-Phenylhexan-2-amine involves the reductive amination of a suitable ketone or aldehyde with an amine. For instance, the reaction of butylbenzyl ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride can yield the desired amine.
Leuckart Reaction: Another method involves the Leuckart reaction, where the corresponding ketone is reacted with formamide and then reduced to form the amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alpha-Butyl-alpha-methylbenzylamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted benzylamines.
Aplicaciones Científicas De Investigación
Alpha-Butyl-alpha-methylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-Phenylhexan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Alpha-Methylbenzylamine: Similar in structure but lacks the butyl group.
Alpha-Ethyl-alpha-methylbenzylamine: Contains an ethyl group instead of a butyl group.
Alpha-Phenylethylamine: Lacks the methyl and butyl groups but has a similar benzylamine core.
Uniqueness: Alpha-Butyl-alpha-methylbenzylamine is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2-phenylhexan-2-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9H,3-4,10,13H2,1-2H3 |
Clave InChI |
CNFNXDFPHOSBHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C1=CC=CC=C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

